REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[OH:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[N:12][CH:13]=1.[I:15]I.[I-].[K+]>O>[I:15][C:13]1[C:8]([OH:7])=[CH:9][CH:10]=[C:11]([CH3:14])[N:12]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
36.11 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
810 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
810 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
FILTRATION
|
Details
|
The resulting pink-yellow crystal was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.1 g | |
YIELD: PERCENTYIELD | 43.9% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |